Technical Guide: 6-FAM Maleimide (6-Isomer) Photophysics & Bioconjugation
Technical Guide: 6-FAM Maleimide (6-Isomer) Photophysics & Bioconjugation
Executive Summary
6-Carboxyfluorescein (6-FAM) maleimide, specifically the 6-isomer , represents a high-performance fluorophore for site-specific labeling of cysteine residues in proteins and peptides. Unlike mixed-isomer preparations, the single 6-isomer offers structural homogeneity, which is critical for applications requiring precise distance measurements (FRET), X-ray crystallography, or NMR studies where steric consistency is paramount.
This guide provides a definitive reference for the spectral characteristics, reaction mechanisms, and optimized conjugation protocols for 6-FAM maleimide.
Key Technical Specifications
| Property | Value | Conditions |
| Excitation Max ( | 492 – 495 nm | pH > 7.5 |
| Emission Max ( | 517 – 520 nm | pH > 7.5 |
| Extinction Coefficient ( | ~75,000 M⁻¹cm⁻¹ | at |
| Quantum Yield ( | 0.93 | High brightness |
| Correction Factor ( | 0.17 – 0.20 | For A280 correction |
| Molecular Weight | ~498.44 Da | Formula: |
| Solubility | DMSO, DMF | Hydrophobic before conjugation |
Photophysical Characterization
Excitation and Emission Spectra
The 6-FAM chromophore exhibits a classic fluorescein spectral signature with a narrow Stokes shift (~25 nm). It is optimally excited by the 488 nm Argon-ion laser line, making it a standard for flow cytometry and confocal microscopy.
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Excitation: The absorption peak centers at 494 nm .
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Emission: Fluorescence emission peaks at 519 nm (Green).
The Critical Role of pH
Fluorescein derivatives, including 6-FAM maleimide, are notoriously pH-sensitive. The phenolic hydroxyl group on the xanthene ring has a pKa of approximately 6.4–6.5.
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Anionic Form (pH > 7): Highly fluorescent.
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Protonated Form (pH < 6): Non-fluorescent (quantum yield drops near zero).
Scientific Insight: When designing experiments, ensure your assay buffer is maintained at pH > 7.5 for maximum signal. If your biological system requires acidic conditions (e.g., endosomes), 6-FAM is a poor choice; consider sulfonated rhodamines or cyanine dyes instead.
Isomer Specificity (6-Isomer vs. 5-Isomer)
Commercially available "FAM" is often a mixture of 5- and 6-isomers. While spectrally indistinguishable, they differ sterically.
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6-Isomer: The maleimide linker is attached at the 6-position of the bottom ring. This isomer is often preferred because it is less sterically hindered during conjugation compared to the 5-isomer, leading to slightly better reaction kinetics for buried cysteines.
Mechanism of Action: Thiol-Maleimide Chemistry[5]
The labeling reaction relies on the Michael addition of a thiolate anion (from a cysteine residue) to the maleimide double bond, forming a stable thioether linkage.
Reaction Logic Diagram
The following diagram illustrates the kinetic competition between the desired conjugation and the competing hydrolysis reaction.
Caption: Kinetic workflow of maleimide conjugation. Note the competition between productive conjugation and hydrolytic degradation at high pH.
Optimized Bioconjugation Protocol
Disclaimer: This protocol assumes a target protein with surface-accessible cysteines.
Phase 1: Preparation & Reduction
Objective: Ensure cysteines are reduced (-SH) and not oxidized (S-S).
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Dissolve Protein: Prepare protein at 1–10 mg/mL in Conjugation Buffer (PBS, pH 7.2, 5 mM EDTA).
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Why EDTA? It chelates divalent cations that can catalyze cysteine oxidation.
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Why pH 7.2? This balances thiol nucleophilicity (requires deprotonation) with maleimide stability (hydrolyzes > pH 8).
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Reduction (Choose One):
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Option A (Preferred): TCEP (Tris(2-carboxyethyl)phosphine). Add 10-fold molar excess. Incubate 30 mins at RT.
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Option B: DTT (Dithiothreitol). Add 10-fold excess. Incubate 30 mins.
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Critical: You must remove DTT via dialysis or desalting columns before adding dye, or the dye will react with the DTT instead of your protein.
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Phase 2: Labeling Reaction
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Prepare Dye Stock: Dissolve 6-FAM maleimide (6-isomer) in anhydrous DMSO or DMF to 10 mM.
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Mix: Add the dye to the protein solution at a 10 to 20-fold molar excess while vortexing gently.
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Note: If the protein concentration is dilute (<1 mg/mL), increase dye excess to 50-fold to drive kinetics.
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Incubate: 2 hours at Room Temperature or Overnight at 4°C. Protect from light.
Phase 3: Purification
Objective: Remove unreacted dye to prevent high background.
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Method: Use a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis Cassette (10K MWCO).
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Buffer Exchange: Elute into storage buffer (e.g., PBS pH 7.4).
Quality Control: Degree of Labeling (DOL)
To validate the experiment, you must calculate how many fluorophores are attached per protein molecule.
The Formula:
Where:
- = Absorbance of conjugate at 495 nm.[8]
- = Absorbance of conjugate at 280 nm.[9]
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= 0.17 (Correction factor for 6-FAM maleimide contribution to 280 nm signal).[10]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
= 75,000 M⁻¹cm⁻¹ .ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - = Molecular weight of your protein.
QC Decision Matrix
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DOL < 0.5: Under-labeling. Cause: Oxidized thiols or hydrolyzed dye.[8] Action: Re-reduce protein and use fresh dye.
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DOL > Protein Cysteine Count: Non-specific labeling. Cause: pH > 8.0 (reacting with lysines) or hydrophobic sticking. Action: Lower pH to 7.0 or add detergent.
References
Sources
- 1. bioacts.com [bioacts.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. glenresearch.com [glenresearch.com]
- 4. biotium.com [biotium.com]
- 5. glenresearch.com [glenresearch.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. FAM maleimide, 6-isomer (A270216) | Antibodies.com [antibodies.com]
